VBIT-4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VBIT-4 是一种电压依赖性阴离子通道 1 (VDAC1) 寡聚化抑制剂。其结合亲和力 (Kd) 约为 17 μM。 VDAC1 是一种位于线粒体外膜的蛋白质,在细胞存活和死亡信号传导(包括凋亡)中发挥着至关重要的作用 。this compound 因其潜在的治疗应用而备受关注。

科学研究应用

VBIT-4 的多功能性扩展到多个科学领域:

神经退行性疾病: 它在治疗阿尔茨海默病等疾病方面显示出希望,通过减轻线粒体功能障碍和脑部病理.

心血管疾病: this compound 对线粒体功能的保护作用使其与心脏健康相关。

化学研究: 研究人员正在探索其对细胞能量和代谢的影响。

生物学研究: this compound 对神经元中 VDAC1 水平的影响值得研究。

作用机制

确切的机制仍然是推测性的,但 VBIT-4 可能调节 VDAC1 寡聚化。通过阻止过量的 VDAC1 聚集,它可以维持线粒体完整性,减少凋亡,并恢复细胞稳态。

生化分析

Biochemical Properties

VBIT-4 plays a crucial role in biochemical reactions by interacting with the voltage-dependent anion channel 1 (VDAC1) located on the outer mitochondrial membrane. This compound inhibits the oligomerization of VDAC1, which is a key process in mitochondrion-mediated apoptosis. By preventing VDAC1 oligomerization, this compound helps to maintain mitochondrial membrane potential, reduce reactive oxygen species production, and prevent the detachment of hexokinase from mitochondria .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting apoptosis, thereby protecting cells from programmed cell death. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by maintaining mitochondrial function and reducing oxidative stress. This compound has been shown to decrease the release of mitochondrial DNA, reduce interferon signaling, and mitigate disease severity in models of systemic lupus erythematosus .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with VDAC1. This compound binds to VDAC1 with a binding affinity (Kd) of 17 μM, inhibiting its oligomerization and subsequent apoptosis. This inhibition helps to restore dissipated mitochondrial membrane potential, decrease reactive oxygen species production, and prevent the disruption of intracellular calcium levels. This compound also prevents the detachment of hexokinase from mitochondria, thereby maintaining cellular energy and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability and efficacy in inhibiting apoptosis and protecting against mitochondrial dysfunction in both in vitro and in vivo studies. Long-term effects of this compound include sustained protection against apoptosis-associated mitochondrial dysfunction and maintenance of cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial function. It interacts with enzymes and cofactors involved in maintaining mitochondrial membrane potential, reducing reactive oxygen species production, and preventing the detachment of hexokinase from mitochondria. These interactions help to maintain cellular energy and metabolism, thereby supporting overall cellular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It accumulates in mitochondria, where it exerts its protective effects by inhibiting VDAC1 oligomerization and preventing apoptosis. The localization and accumulation of this compound within mitochondria are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria. This compound targets the outer mitochondrial membrane protein VDAC1, where it inhibits oligomerization and prevents apoptosis. The targeting signals and post-translational modifications that direct this compound to mitochondria are essential for its activity and function .

准备方法

VBIT-4 的合成路线尚未被广泛记录,但可以通过化学合成获得。不幸的是,具体的反应条件尚未公开。对于工业生产,需要进行优化和放大工艺。

化学反应分析

VBIT-4 可能经历各种反应,尽管精确的细节很少。以下是一些潜在的反应:

氧化: this compound 可能参与氧化还原过程。

取代: 它可能与亲核试剂或亲电试剂反应。

常用试剂: 虽然未经证实,但氧化剂、还原剂和路易斯酸等试剂可能参与其中。

主要产物: 这可能包括修饰的 VDAC1 复合物或衍生物。

相似化合物的比较

虽然 VBIT-4 的独特性是值得注意的,但还存在其他 VDAC1 抑制剂。进一步的研究可以阐明这些化合物之间的区别和协同作用。

属性

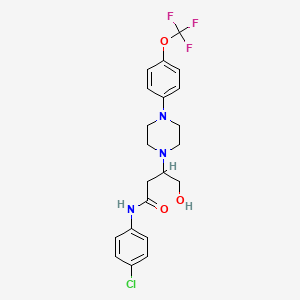

IUPAC Name |

N-(4-chlorophenyl)-4-hydroxy-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClF3N3O3/c22-15-1-3-16(4-2-15)26-20(30)13-18(14-29)28-11-9-27(10-12-28)17-5-7-19(8-6-17)31-21(23,24)25/h1-8,18,29H,9-14H2,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSQXVAEFPWMEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClF3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086257-77-2 |

Source

|

| Record name | N-(4-chlorophenyl)-4-hydroxy-3-(4-(4-(trifluoromethoxy)phenyl)piperazin-1-yl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride](/img/structure/B1193648.png)

![[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B1193655.png)

![4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)